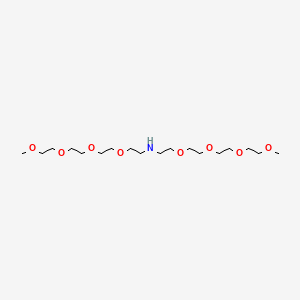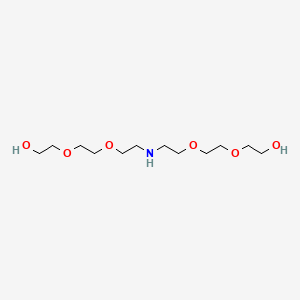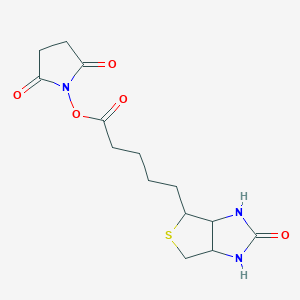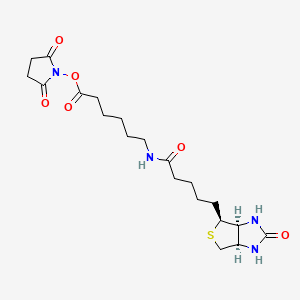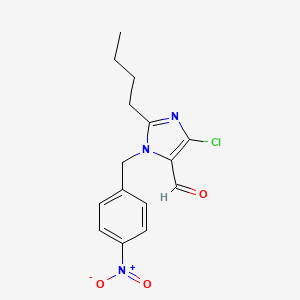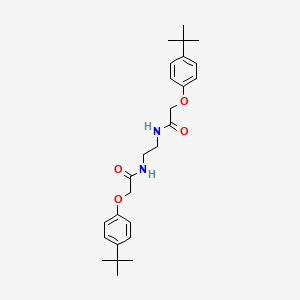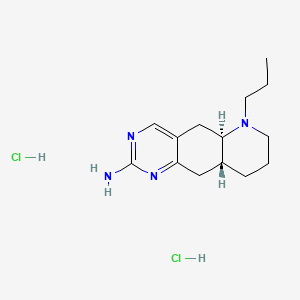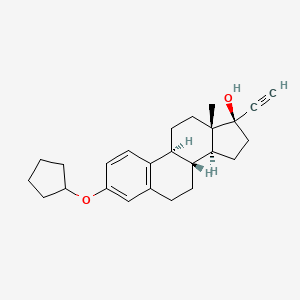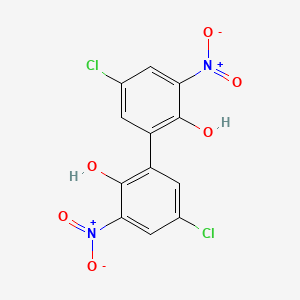
Niclosamid
Übersicht
Beschreibung
Es wird hauptsächlich zur Behandlung von Fasciola hepatica-Infektionen eingesetzt, die durch Leberegel verursacht werden . Niclofolan wird oral verabreicht und hat sich als wirksam erwiesen, um die Ausscheidung von Eiern im Stuhl zu eliminieren und die Eosinophilenzahl, die Leberenzymwerte und die Fasciola-Titer zu normalisieren .
Wissenschaftliche Forschungsanwendungen
Niclofolan has several scientific research applications:
Chemistry: Used as a model compound for studying biphenyl derivatives and their reactions.
Biology: Investigated for its effects on parasitic infections, particularly liver flukes.
Industry: Employed in the development of anthelmintic drugs and other pharmaceutical applications.
Wirkmechanismus
Target of Action
Niclofolan is a biphenyl anthelmintic compound . The primary targets of Niclofolan are the parasites causing Fasciola hepatica infection .
Mode of Action
It is known to be effective against the parasites causing fasciola hepatica infection . The compound interacts with these parasites, leading to their eradication .
Biochemical Pathways
It is known that the compound’s action leads to the elimination of eggs from the feces and normalization of eosinophil counts, liver enzymes, and fasciola titers . This suggests that Niclofolan may affect the reproductive and metabolic pathways of the parasites.
Pharmacokinetics
The pharmacokinetics of Niclofolan have been studied in desert sheep . The time until maximum plasma concentrations were attained was similar when the drug was given by intramuscular or oral administration . .
Result of Action
The result of Niclofolan’s action is the eradication of the parasites causing Fasciola hepatica infection . This is evidenced by the elimination of eggs from the feces and normalization of eosinophil counts, liver enzymes, and Fasciola titers .
Action Environment
The action of Niclofolan can be influenced by environmental factors such as pH. For instance, the solubility and dissolution of Niclofolan are pH-dependent This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment in which it is administered
Biochemische Analyse
Biochemical Properties
Niclofolan interacts with various enzymes and proteins in biochemical reactions. It’s effective against Gyrodactylus sp. under in vitro conditions
Cellular Effects
Niclofolan has significant effects on various types of cells and cellular processes. For instance, it’s effective against fasciola hepatica infected sheep . It shows therapeutic effects against P.iloktsuenesis infected rats
Molecular Mechanism
It’s known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
In animal models, the effects of Niclofolan vary with different dosages. For instance, Niclofolan (2 mg/kg, intramuscular injection) is effective against fasciola hepatica infected sheep . Niclofolan (1 or 2 mg/kg, oral gavage) shows therapeutic effects against P.iloktsuenesis infected rats . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
Vorbereitungsmethoden
Niclofolan wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Biphenylderivate beteiligt sind. Die Syntheseroute beinhaltet typischerweise die Nitrierung von Biphenylverbindungen, gefolgt von Chlorierung und Hydroxylierung, um das Endprodukt zu erhalten . Industrielle Produktionsmethoden umfassen die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Chemische Reaktionsanalyse
Niclofolan durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Niclofolan kann oxidiert werden, um verschiedene Nitro- und Hydroxyderivate zu bilden.
Reduktion: Reduktionsreaktionen können Nitrogruppen in Aminogruppen umwandeln.
Substitution: Halogenatome in Niclofolan können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Salpetersäure zur Nitrierung, Chlor zur Chlorierung und Reduktionsmittel wie Wasserstoffgas für Reduktionsreaktionen . Wichtige Produkte, die aus diesen Reaktionen entstehen, umfassen verschiedene Biphenylderivate mit unterschiedlichen funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
Niclofolan hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Modellverbindung für die Untersuchung von Biphenylderivaten und deren Reaktionen.
Biologie: Untersucht auf seine Auswirkungen auf parasitäre Infektionen, insbesondere Leberegel.
Industrie: Im Bereich der Entwicklung von Anthelminthika und anderen pharmazeutischen Anwendungen eingesetzt.
Wirkmechanismus
Niclofolan entfaltet seine Wirkung, indem es die Stoffwechselwege von Leberegeln angreift. Es stört die Energieproduktionsprozesse in den Parasiten, was zu deren Tod führt. Die Verbindung greift in den oxidativen Phosphorylierungspfad ein, der für das Überleben der Parasiten essentiell ist . Diese Störung führt zur Eliminierung der Parasiten aus dem Körper des Wirts .
Analyse Chemischer Reaktionen
Niclofolan undergoes various chemical reactions, including:
Oxidation: Niclofolan can be oxidized to form different nitro and hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in niclofolan can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, chlorine for chlorination, and reducing agents like hydrogen gas for reduction reactions . Major products formed from these reactions include various biphenyl derivatives with different functional groups .
Vergleich Mit ähnlichen Verbindungen
Niclofolan ist unter den Anthelminthika aufgrund seiner Biphenylstruktur und seines spezifischen Wirkmechanismus einzigartig. Zu den ähnlichen Verbindungen gehören:
Niclosamid: Eine weitere Anthelmintikum, das zur Behandlung von Bandwurmbefall eingesetzt wird.
Nifuratel: Wird zur Behandlung von Protozoeninfektionen eingesetzt und hat eine ähnliche Wirkung auf Parasiten.
Im Vergleich zu diesen Verbindungen ist Niclofolan besonders wirksam gegen Leberegel und hat einen eindeutigen Wirkmechanismus, der den oxidativen Phosphorylierungspfad angreift .
Eigenschaften
IUPAC Name |
4-chloro-2-(5-chloro-2-hydroxy-3-nitrophenyl)-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2O6/c13-5-1-7(11(17)9(3-5)15(19)20)8-2-6(14)4-10(12(8)18)16(21)22/h1-4,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULACPAEUUWKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023249 | |
| Record name | Menichlopholan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10331-57-4 | |
| Record name | 5,5′-Dichloro-3,3′-dinitro[1,1′-biphenyl]-2,2′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10331-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niclofolan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010331574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menichlopholan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Niclofolan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICLOFOLAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82KFT81F6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




